N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O6S and its molecular weight is 475.56. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modulation of Store-Operated Calcium Entry (SOCE)
The compound has been identified as a potential modulator of SOCE, which is critical for various cellular functions including proliferation, differentiation, and apoptosis . By influencing SOCE, this compound could be used to probe the role of calcium signaling in cells and potentially serve as a tool in the development of treatments for diseases where calcium regulation is disrupted.
Antibacterial Activity
Derivatives of the compound have shown promise in antibacterial activity studies. They have been tested against various bacterial strains and found to inhibit growth, indicating potential use in developing new antibacterial agents .
Cancer Research
The compound’s derivatives have been explored for their cytotoxic activity against cancer cells. In silico studies using computational approaches like molecular docking and MD simulation have shown that these derivatives could have the potential to act against breast cancer cells .
Chemical Synthesis
This compound serves as an intermediate in the synthesis of various complex molecules. Its unique structure allows for multi-step reactions that can lead to the creation of new compounds with potential pharmacological applications .
Probing Tool for Biological Assays
Due to its ability to interact with specific cellular pathways, the compound can be used as a probing tool in biological assays to understand the mechanism of action of various cellular processes .
Drug Development
The structural features of the compound make it a valuable candidate for drug development. Its interactions with cellular targets can be leveraged to design drugs with improved efficacy and specificity .
Pharmacological Studies
The compound’s derivatives can be used in pharmacological studies to explore their therapeutic significance. Their broad-spectrum activities make them suitable for a wide range of pharmacological applications .
Molecular Docking Studies
Molecular docking studies have utilized the compound to understand the binding affinities and interactions with various biological targets. This helps in the rational design of drugs and in predicting their behavior in biological systems .
properties
IUPAC Name |
N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6S/c1-16-5-7-18(8-6-16)14-24-22(27)23(28)25-15-21-26(11-4-12-32-21)33(29,30)19-9-10-20(31-3)17(2)13-19/h5-10,13,21H,4,11-12,14-15H2,1-3H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXGUJLJSPVFLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC(=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.